molecular formula C16H21ClN2OS B2985680 (3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320420-71-9

(3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2985680
CAS RN: 2320420-71-9
M. Wt: 324.87
InChI Key: HVEZNPAPOJDIAQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the diazepanone family, which is known for its diverse pharmacological properties.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Intramolecular and Intermolecular Reactivity : Research on related compounds demonstrates the intricate reactivity patterns that can be exploited for synthesizing complex molecular structures. For instance, the study of singlet diradicals presents the potential for understanding the reactivity of similar chemical entities in nonprotic solvents, which might be applicable to the synthesis or modification of compounds like (3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone (Abe et al., 2000).
  • Novel Cyclic β-Oxosulphonium Salts : The preparation of novel cyclic β-oxosulphonium salts from related diazo-ketones highlights synthetic routes that could be explored for derivatives of (3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, potentially opening avenues for new chemical transformations (Flowers et al., 1981).

Pharmacological Properties

  • Neurotropic and Psychotropic Agents : The synthesis and evaluation of similar compounds' pharmacological properties indicate the role of structural analogs in developing new therapeutic agents. This area might include exploring the therapeutic potentials of (3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone in neurology and psychiatry (Matsuo et al., 1982).

Material Science Applications

  • Luminescence Switching : Studies on donor-acceptor molecules related to (3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone demonstrate the potential for luminescence switching between delayed fluorescence and room-temperature phosphorescence. This suggests its utility in designing organic materials for optoelectronic applications (Wen et al., 2021).

Spectroscopy and Structural Analysis

  • Spectroscopic Investigation : The spectroscopic analysis of a structurally related compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, using Density Functional Theory, provides insights into the molecular structure, reactivity, and physical properties, which can be relevant for the detailed study of (3-Chlorophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone (Arasu et al., 2019).

properties

IUPAC Name

(3-chlorophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2OS/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEZNPAPOJDIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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